1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone
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Overview
Description
1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone is a complex organic compound that features a quinoline core substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactionsThe final step involves coupling the quinoline derivative with an ethanone moiety under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility .
Scientific Research Applications
1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and triggering a cascade of biochemical events .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-(trifluoromethyl)quinoline: Shares the quinoline core and trifluoromethyl group but lacks the ethanone moiety.
4-Amino-2-methylquinoline: Similar structure but without the trifluoromethyl group.
1-(3-Aminophenyl)ethanone: Contains the ethanone moiety but lacks the quinoline core.
Uniqueness
1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone is unique due to the combination of its quinoline core, trifluoromethyl group, and ethanone moiety. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
1-[3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O/c1-11-8-17(24-15-5-3-4-13(9-15)12(2)25)16-7-6-14(19(20,21)22)10-18(16)23-11/h3-10H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZCTCHUOSDAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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